molecular formula C11H9ClFNO B1598416 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole CAS No. 671215-76-2

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

Cat. No. B1598416
CAS RN: 671215-76-2
M. Wt: 225.64 g/mol
InChI Key: FPUOUVIUAUPHRS-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole (CMPFMO) is a chlorinated oxazole compound that has been used in a variety of applications, such as in pharmaceuticals, agrochemicals, and materials science. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory. CMPFMO has also been used in the synthesis of various other compounds, such as 2-fluoro-phenyl-5-methyl-oxazole (FPMO) and 4-chloromethyl-2-phenyl-5-methyl-oxazole (CMPO).

Scientific Research Applications

Medicine: Electrophilic Fluorination Agent

This compound serves as an electrophilic fluorination agent, which is crucial in the synthesis of fluorinated analogs of bioactive molecules. These fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties .

Agriculture: Pesticide Development

In agriculture, the compound’s reactivity with various organic substrates can be harnessed to develop novel pesticides. Its ability to introduce fluorine atoms into organic frameworks can lead to the creation of more effective and selective agrochemicals .

Material Science: Polymer Synthesis

The oxazole ring present in the compound is a valuable moiety in polymer chemistry. It can be incorporated into polymers to improve thermal stability and mechanical strength, making it useful for engineering high-performance materials .

Environmental Science: Fluorinated Firefighting Foams

Due to its fluorine content, this compound could be used in the formulation of firefighting foams. Fluorinated foams are known for their effectiveness in extinguishing oil and gasoline fires by creating a barrier that suffocates the fire and prevents oxygen from fueling it .

Biochemistry: Enzyme Inhibition Studies

The structural specificity of “4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole” makes it a potential candidate for enzyme inhibition studies. By modifying enzymes’ active sites, researchers can study the mechanisms of enzyme action and inhibition .

Pharmacology: Prodrug Design

In pharmacology, the compound’s ability to undergo bioconversion can be utilized in prodrug design. Prodrugs are inactive derivatives of pharmacologically active drugs that are metabolically converted into their active form within the body .

Analytical Chemistry: Chromatographic Tracer

The unique chemical properties of this compound allow it to serve as a chromatographic tracer. It can help in the separation and identification of complex mixtures in analytical processes .

Chemical Engineering: Catalyst Development

Lastly, in chemical engineering, the compound’s structural features can be exploited to develop catalysts for various chemical reactions. Its ability to facilitate the formation of carbon-fluorine bonds is particularly valuable in the synthesis of organofluorine compounds .

properties

IUPAC Name

4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUOUVIUAUPHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403334
Record name 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

CAS RN

671215-76-2
Record name 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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